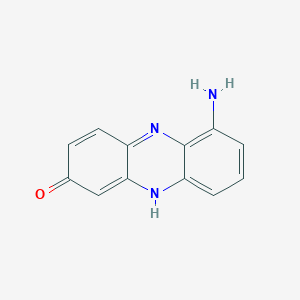

6-Amino-2-phenazinol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Amino-2-phenazinol, also known as this compound, is a useful research compound. Its molecular formula is C12H9N3O and its molecular weight is 211.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Applications

Anticancer Activity

Phenazine derivatives, including 6-amino-2-phenazinol, have shown significant anticancer properties. Research indicates that modifications to the phenazine core can enhance its cytotoxic effects against various cancer cell lines. For instance, phenazine derivatives have been utilized in combination with other anticancer drugs to improve therapeutic efficacy in chemotherapy treatments .

Antibiotic Properties

Phenazines are recognized as important bactericidal agents. This compound has been investigated for its potential as an antibiotic, particularly in synergistic combinations with other drugs to combat bacterial infections . The structural variations of phenazines contribute to their effectiveness against resistant bacterial strains.

Neuroprotective Effects

Recent studies suggest that certain phenazine derivatives may exhibit neuroprotective effects by inhibiting acetylcholinesterase activity, which is crucial in conditions like Alzheimer's disease. This suggests potential therapeutic applications in neurodegenerative disorders .

Bioelectrochemical Applications

This compound plays a role in bioelectrochemical systems (BES) where it is utilized for its electroactive properties. Research has demonstrated that phenazines can facilitate extracellular electron transfer (EET), enhancing microbial fuel cell efficiency and bioproduction of valuable compounds under anaerobic conditions .

Table 1: Summary of Bioelectrochemical Properties of Phenazines

| Property | Description |

|---|---|

| Electron Transfer Capability | Mediates EET in microbial systems |

| Anodic Current Output | Achieved up to 9.5 μA/cm² |

| Applications | Bioelectrocatalysis, electrofermentation |

Environmental Biotechnology

Phenazines, including this compound, are involved in bioremediation processes due to their ability to detoxify environmental pollutants. For example, certain bacterial strains can convert toxic phenazine compounds into less harmful derivatives, showcasing their utility in environmental cleanup efforts .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer activity of various phenazine derivatives against multiple cell lines such as MCF-7 and HeLa. Results indicated that compounds with amino substitutions exhibited enhanced cytotoxicity compared to their non-substituted counterparts .

Case Study 2: Bioelectrochemical Systems

Research involving over 100 native phenazine producers revealed that specific strains could effectively utilize phenazines for EET, leading to improved performance in bioelectrochemical reactors. This study highlighted the potential of using these compounds for sustainable bioproduction methods .

Case Study 3: Environmental Detoxification

A recent investigation into Bacillus species showed that they could transform phenazine-1-carboxylic acid into non-toxic derivatives, demonstrating the potential of using these microorganisms in bioremediation strategies involving phenazine compounds .

Analyse Des Réactions Chimiques

3-Amino-2-phenazinol

-

Derivatization :

Trimethylsilyl (TMS) protection of hydroxyl and amino groups yields 3-amino-2-phenazinol ditms (C₁₈H₂₅N₃OSi₂), confirmed via GC-MS (m/z 355) . -

Electrochemical Behavior :

Phenazine derivatives like pyocyanin (PYO) exhibit redox activity in microbial fuel cells, with current efficiencies linked to proton-coupled electron transfer .

1,6-Phenazinol

-

Biosynthetic Oxidation :

In Pseudomonas spp., phenazine-1,6-dicarboxylic acid (PDC) undergoes oxidative decarboxylation to form phenazine-1-carboxylic acid (PCA), mediated by PhzG enzymes .-

Key Step :

HHPDCPhzG FMNTHPCAspontaneousPCA

-

Tautomerization and Rearrangement

-

PhzF-catalyzed -hydrogen shifts and tautomerization are critical in phenazine biosynthesis:

DHHAPhzFAHCDCtautomerizationAOCHCThis step involves glutamate (E45)-mediated proton transfer and a water-dependent tautomerization .

Oxidative Coupling

-

AOCHC (6-amino-5-oxocyclohex-2-ene-1-carboxylic acid) dimerizes to form phenazine scaffolds (e.g., HHPDC), which oxidize to PCA or PDC :

2AOCHCspontaneousHHPDCoxidationPDC PCA

Analytical Characterization

| Compound | Analytical Method | Key Data | Source |

|---|---|---|---|

| 3-Amino-2-phenazinol | GC-MS | m/z 355 (M⁺), 73 (base peak) | |

| 1,6-Phenazinol | HPLC-NMR | δ 7.70–7.38 (aromatic protons) | |

| PCA | HPLC (UV-Vis) | λ_max = 363 nm |

Propriétés

Numéro CAS |

18450-04-9 |

|---|---|

Formule moléculaire |

C12H9N3O |

Poids moléculaire |

211.22 g/mol |

Nom IUPAC |

6-aminophenazin-2-ol |

InChI |

InChI=1S/C12H9N3O/c13-8-2-1-3-10-12(8)15-9-5-4-7(16)6-11(9)14-10/h1-6,16H,13H2 |

Clé InChI |

ICFVDXCKNQBHBJ-UHFFFAOYSA-N |

SMILES |

C1=CC(=C2C(=C1)N=C3C=C(C=CC3=N2)O)N |

SMILES isomérique |

C1=CC(=C2C(=C1)NC3=CC(=O)C=CC3=N2)N |

SMILES canonique |

C1=CC(=C2C(=C1)NC3=CC(=O)C=CC3=N2)N |

Synonymes |

6-Amino-2-phenazinol |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.